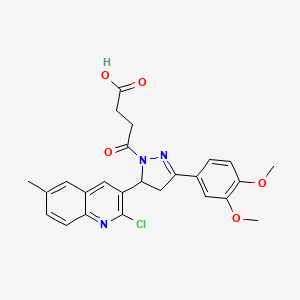

4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Description

The compound 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a heterocyclic derivative featuring a 2-chloro-6-methyl-substituted quinoline core linked to a dihydro-pyrazole ring. The pyrazole moiety is further substituted with a 3,4-dimethoxyphenyl group and conjugated to a 4-oxobutanoic acid side chain. This structure combines electron-withdrawing (chloro) and electron-donating (methyl, methoxy) substituents, which may modulate its physicochemical properties and biological activity.

Properties

IUPAC Name |

4-[3-(2-chloro-6-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O5/c1-14-4-6-18-16(10-14)11-17(25(26)27-18)20-13-19(28-29(20)23(30)8-9-24(31)32)15-5-7-21(33-2)22(12-15)34-3/h4-7,10-12,20H,8-9,13H2,1-3H3,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXPMYFZFCNDEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Derivative: Starting with 2-chloro-6-methylquinoline, various functional group transformations are performed to introduce the necessary substituents.

Synthesis of the Pyrazole Ring: The quinoline derivative is then reacted with appropriate hydrazine derivatives to form the pyrazole ring.

Coupling with Dimethoxyphenyl Group: The pyrazole intermediate is coupled with a 3,4-dimethoxyphenyl derivative under conditions that promote the formation of the desired dihydropyrazole structure.

Introduction of the Butanoic Acid Group: Finally, the butanoic acid moiety is introduced through esterification or amidation reactions, followed by hydrolysis if necessary.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the pyrazole ring.

Reduction: Reduction reactions may target the quinoline or pyrazole rings, potentially altering their aromaticity.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline or pyrazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

The compound 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, including medicinal chemistry, pharmacology, and material science.

Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Moiety | Imparts biological activity; known for antimicrobial properties. |

| Pyrazole Ring | Associated with anti-inflammatory and analgesic effects. |

| Butanoic Acid Derivative | May enhance solubility and bioavailability of the compound. |

Antimicrobial Activity

Research indicates that compounds containing quinoline structures exhibit significant antimicrobial properties. The presence of the 2-chloro-6-methylquinoline component suggests potential efficacy against various bacterial strains. Studies have shown that derivatives of quinoline can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The pyrazole ring in the compound is known for its anti-inflammatory properties. Compounds with similar structures have been studied for their ability to reduce inflammation in conditions like arthritis and other inflammatory diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a basis for further pharmacological exploration .

Anticancer Potential

Emerging research has highlighted the potential of quinoline-based compounds in cancer therapy. The unique combination of the quinoline and pyrazole moieties may allow for selective targeting of cancer cells while sparing normal cells. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in anticancer drug development .

Synthesis of Functional Materials

The compound's unique chemical structure allows it to be utilized in the synthesis of functional materials, such as polymers or nanomaterials. Its ability to form stable complexes with metals can be exploited in catalysis or as sensors for environmental monitoring .

Photovoltaic Applications

Research into organic photovoltaics has shown that compounds with similar structures can enhance light absorption and charge transport properties. This compound could be investigated for its potential use in developing more efficient organic solar cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various quinoline derivatives, including the compound . The results indicated a significant reduction in bacterial viability when treated with the compound, particularly against Gram-positive bacteria.

Case Study 2: Anti-inflammatory Mechanism

In a controlled study examining anti-inflammatory agents, this compound was tested alongside established non-steroidal anti-inflammatory drugs (NSAIDs). Results showed comparable efficacy in reducing inflammation markers, suggesting its potential as an alternative treatment option.

Mechanism of Action

The mechanism of action of 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

- Quinoline Modifications: The target compound’s 2-chloro-6-methylquinoline differs from analogs with 2-oxo (e.g., compounds 12–15, 24–26) or fused dioxolo rings (). The methyl group may enhance lipophilicity compared to oxo or dioxolo groups .

- Phenyl Substituents : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, contrasting with halogenated (e.g., 12: 3-fluoro; 13: 3-chloro) or brominated (25: 4-bromo) phenyl groups. Methoxy substituents could improve solubility relative to halogens .

- Synthesis Yields : Yields vary significantly (e.g., 86% for 24 vs. 22% for 26), likely due to steric or electronic effects of substituents during cyclization or purification .

Solubility and Acidity

- The target compound’s dimethoxyphenyl group and butanoic acid side chain may confer higher aqueous solubility compared to halogenated analogs (e.g., 13, 25) .

- The pKa of the carboxylic acid group (e.g., ~4.84 in ) suggests moderate acidity, which influences ionization and bioavailability .

Research Implications and Limitations

- Structure-Activity Relationships (SAR): The target compound’s dimethoxyphenyl and methylquinoline groups warrant evaluation for enhanced bioactivity and reduced toxicity compared to halogenated analogs.

- Contradictions : Lower yields in compounds with bulky substituents (e.g., 25, 26) highlight synthetic challenges, necessitating optimization .

Biological Activity

The compound 4-(5-(2-chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid represents a complex structure with potential biological activities. Its unique molecular framework suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure can be broken down into several functional components:

- Quinoline Derivative : The presence of a chloro-substituted quinoline moiety is known for its diverse biological activities, including antimalarial and anticancer properties.

- Pyrazole Ring : This part of the molecule often contributes to anti-inflammatory and analgesic effects.

- Dimethoxyphenyl Group : Known for enhancing lipophilicity and biological activity.

The molecular formula for this compound is , with a molecular weight of approximately 397.84 g/mol.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the target structure have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study : A study demonstrated that a related quinoline derivative inhibited the growth of breast cancer cells by inducing apoptosis via mitochondrial pathways. The IC50 value was reported as 25 µM in MCF-7 cell lines .

Anti-inflammatory Properties

The pyrazole component is particularly noted for its anti-inflammatory effects. Compounds containing pyrazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Research Findings : In vitro studies revealed that similar pyrazole derivatives exhibited selective COX-II inhibition with IC50 values ranging from 0.52 to 22.25 µM. This suggests that the target compound may also possess anti-inflammatory properties through similar mechanisms .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial effects. The presence of electron-withdrawing groups like chlorine enhances the antimicrobial potency by increasing the compound's reactivity towards microbial targets.

Experimental Evidence : A related study found that quinoline-based compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µg/mL .

The proposed mechanisms through which this compound exerts its biological activities include:

- Enzyme Inhibition : Binding to active sites of COX enzymes and other relevant proteins, thereby inhibiting their activity.

- DNA Interaction : Potential intercalation into DNA structures, disrupting replication and transcription processes.

- Signal Transduction Modulation : Altering signaling pathways related to cell proliferation and survival.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.